molecular formula C10H13ClO4S2 B12079436 Methyl 4-chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylate

Methyl 4-chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B12079436
M. Wt: 296.8 g/mol
InChI Key: WBCXCZXJIIUCJX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H13ClO4S2 and its molecular weight is 296.8 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, which contributes to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClO4S2C_{10}H_{13}ClO_4S_2, with a molecular weight of 296.8 g/mol. The compound contains several functional groups, including a chloro group, a methylthio group, and an ester group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H13ClO4S2
Molecular Weight296.8 g/mol
IUPAC NameThis compound
CAS Number1707609-79-7

Antimicrobial Properties

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has shown that thiophene derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be explored for treating inflammatory diseases .

Anticancer Activity

There is growing interest in the anticancer potential of thiophene-based compounds. Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could function as an allosteric modulator at specific receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Thiophene derivatives are known to exhibit antioxidant properties, which may help mitigate oxidative stress in cells .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound showed notable inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Anticancer Investigation : A recent study assessed the cytotoxic effects of thiophene derivatives on human cancer cell lines. This compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting strong anticancer activity .

Properties

Molecular Formula

C10H13ClO4S2

Molecular Weight

296.8 g/mol

IUPAC Name

methyl 4-chloro-3-(2-methoxyethoxy)-5-methylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C10H13ClO4S2/c1-13-4-5-15-7-6(11)10(16-3)17-8(7)9(12)14-2/h4-5H2,1-3H3

InChI Key

WBCXCZXJIIUCJX-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1Cl)SC)C(=O)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.